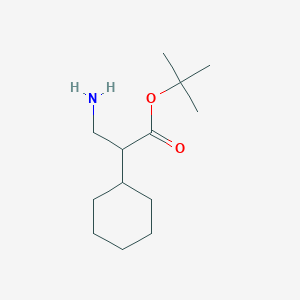
Tert-butyl 3-amino-2-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-2-cyclohexylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as tert-butyl 3-(aminocyclohexyl)-2-propanoate and has the molecular formula C12H23NO2. The compound is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-2-cyclohexylpropanoate is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as protein tyrosine phosphatases and serine/threonine protein kinases.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2-cyclohexylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of specific enzymes that are involved in inflammatory processes, suggesting that the compound may have potential therapeutic applications for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 3-amino-2-cyclohexylpropanoate in lab experiments is that it is readily available and relatively inexpensive. The compound is also stable under normal laboratory conditions and can be easily stored for extended periods of time. However, one of the limitations of using the compound is that its mechanism of action is not well understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl 3-amino-2-cyclohexylpropanoate in scientific research. One potential direction is the development of new inhibitors of protein tyrosine phosphatases and serine/threonine protein kinases using the compound as a building block. Another potential direction is the investigation of the compound's potential therapeutic applications for inflammatory diseases and cancer. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of tert-butyl 3-amino-2-cyclohexylpropanoate can be achieved through a multistep reaction process. The first step involves the reaction of tert-butyl acrylate with lithium diisopropylamide to form the tert-butyl enolate. The second step involves the reaction of the tert-butyl enolate with cyclohexanone to form the cyclohexyl ketone. The final step involves the reaction of the cyclohexyl ketone with methyl chloroformate and ammonia to form tert-butyl 3-amino-2-cyclohexylpropanoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-2-cyclohexylpropanoate has been widely used in scientific research as a building block for the synthesis of various compounds. The compound has been used in the synthesis of inhibitors of protein tyrosine phosphatases, which are enzymes that play a critical role in cell signaling pathways. The compound has also been used in the synthesis of inhibitors of serine/threonine protein kinases, which are enzymes that regulate various cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-2-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKXHGXJGTHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2-cyclohexylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

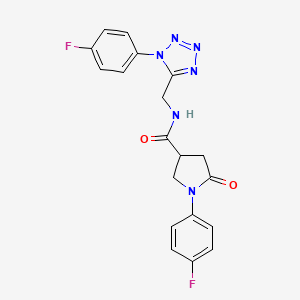
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
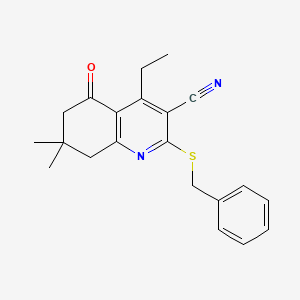
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)

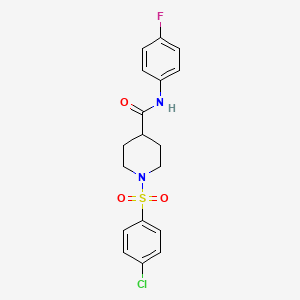
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
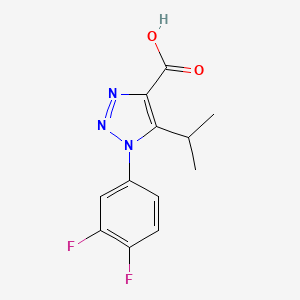
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)


![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)
![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)